

Spectroscopic Profile of 4-Iodophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Iodophenylboronic acid

Cat. No.: B1212881

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-iodophenylboronic acid**, a key building block in organic synthesis, particularly in the realm of pharmaceuticals and advanced materials. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this versatile compound.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **4-iodophenylboronic acid** (CAS No: 5122-99-6; Molecular Formula: $C_6H_6BIO_2$; Molecular Weight: 247.83 g/mol).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For arylboronic acids, deuterated solvents such as DMSO- d_6 or methanol- d_4 are often employed to avoid the oligomerization that can occur in less polar solvents like $CDCl_3$, which can lead to complex and uninterpretable spectra.

1H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|--------------------------------------|
| ~7.8-8.0 | d | 2H | Ar-H (ortho to -B(OH) ₂) |
| ~7.5-7.7 | d | 2H | Ar-H (ortho to -I) |
| ~8.2 | br s | 2H | B(OH) ₂ |

Note: Predicted chemical shifts are based on the analysis of similar phenylboronic acid derivatives. The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can vary depending on solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------------------------|
| ~138 | Ar-C-B |
| ~137 | Ar-C-I |
| ~135 | Ar-CH (ortho to -I) |
| ~130 | Ar-CH (ortho to -B(OH) ₂) |

Note: The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to observe or appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of solid **4-iodophenylboronic acid** is typically obtained using a KBr pellet or as a thin film.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| 3500-3200 | Strong, Broad | O-H stretch (from B(OH) ₂) |
| ~1600 | Medium | C=C stretch (aromatic ring) |
| ~1400 | Medium | B-O stretch |
| ~1350 | Medium | In-plane O-H bend |
| ~1100 | Strong | B-C stretch |
| ~850 | Strong | C-H out-of-plane bend (para-substituted) |
| Below 700 | Medium | C-I stretch |

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Relative Intensity (%) | Assignment |
|-------|------------------------|--|
| 248 | High | [M] ⁺ (Molecular Ion) |
| 230 | Moderate | [M - H ₂ O] ⁺ |
| 121 | Moderate | [M - I] ⁺ |
| 104 | High | [C ₆ H ₄ B(OH) ₂] ⁺ |
| 76 | Moderate | [C ₆ H ₄] ⁺ |

Note: The isotopic pattern of boron (¹⁰B and ¹¹B) and iodine can be observed in high-resolution mass spectra.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh 10-20 mg of **4-iodophenylboronic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied.
- Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.[\[5\]](#)[\[8\]](#)
- Transfer the clear solution into a clean, dry 5 mm NMR tube.[\[5\]](#)[\[8\]](#)
- Cap the NMR tube securely.

Instrumental Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher
- Pulse Sequence: Standard single-pulse sequence
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64 (depending on concentration)
- Temperature: 298 K

Instrumental Parameters (¹³C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Sequence: Proton-decoupled single-pulse sequence
- Acquisition Time: 1-2 seconds

- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Temperature: 298 K

IR Spectroscopy Protocol

KBr Pellet Method:

- Thoroughly grind 1-2 mg of **4-iodophenylboronic acid** with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.[\[9\]](#)[\[10\]](#)
- Transfer the fine powder into a pellet die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.[\[9\]](#)[\[10\]](#)
- Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Thin Film Method:

- Dissolve a small amount of **4-iodophenylboronic acid** in a volatile solvent (e.g., acetone or methylene chloride).
- Drop the solution onto a clean, dry IR-transparent window (e.g., NaCl or KBr plate).
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Mount the plate in the spectrometer and acquire the spectrum.

Mass Spectrometry Protocol

Sample Preparation:

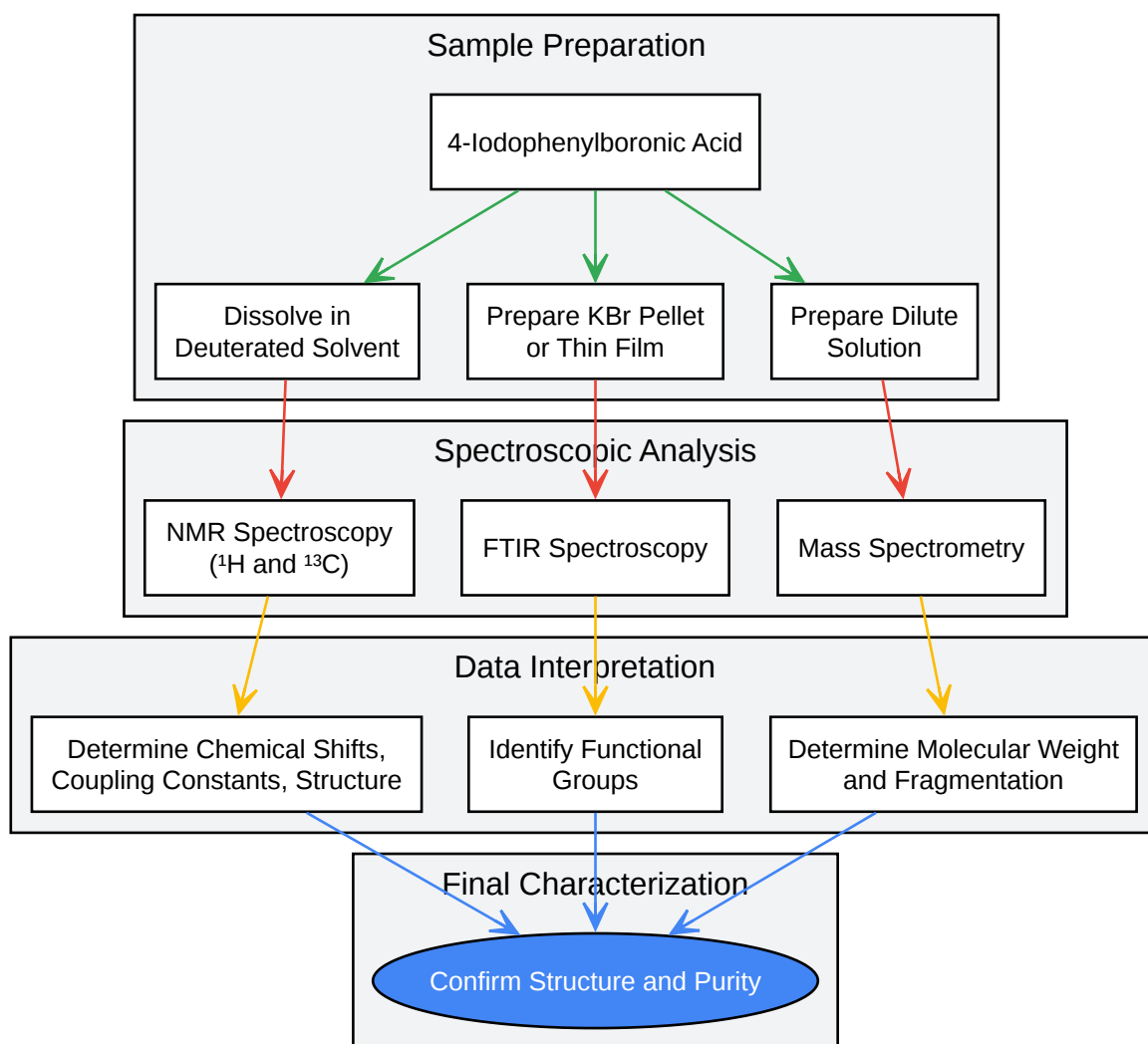
- Prepare a dilute solution of **4-iodophenylboronic acid** (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to the desired concentration for analysis (e.g., 1-10 $\mu\text{g/mL}$).

Instrumentation (Electrospray Ionization - ESI):

- Ionization Mode: Positive or negative ion mode can be used.
- Capillary Voltage: 3-5 kV
- Nebulizing Gas (N₂): Flow rate adjusted for a stable spray.
- Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Scan Range: m/z 50-500

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like **4-iodophenylboronic acid**.



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Caption: Workflow for the spectroscopic characterization of **4-Iodophenylboronic acid**.

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